(Uracil-6-ylmethyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
196946-04-0 |
|---|---|
Molecular Formula |
C5H7N2O5P |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H7N2O5P/c8-4-1-3(2-13(10,11)12)6-5(9)7-4/h1H,2H2,(H2,10,11,12)(H2,6,7,8,9) |
InChI Key |
IBWBMIQZXYWJBU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CP(=O)(O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CP(=O)(O)O |
Synonyms |
6-uracilmethylphosphonate 6Umpa(2-) 6Umpa2 |
Origin of Product |
United States |
Contextualization Within Uracil Based Nucleoside Analogues
(Uracil-6-ylmethyl)phosphonic acid is a member of the broad class of uracil-based nucleoside analogues. Uracil (B121893) is a fundamental component of ribonucleic acid (RNA), and analogues of nucleosides containing uracil or modified uracil have been a cornerstone of antiviral and anticancer therapy. nih.gov These analogues function by mimicking natural nucleosides, thereby interfering with the replication of viruses or the proliferation of cancer cells.
The biological activity of uracil analogues is highly dependent on the nature and position of substituents on the uracil ring. Modifications at the C5 and C6 positions have been particularly fruitful areas of investigation. For instance, the introduction of substituents at the 6-position of the uracil ring has been shown to yield potent inhibitors of various enzymes. nih.gov Research into 6-substituted uracil derivatives has demonstrated their potential as antiviral agents, particularly against viruses like HIV and herpes simplex virus (HSV). nih.gov
Significance of the Phosphonate Moiety in Bioactive Compound Design
The inclusion of a phosphonic acid group in (Uracil-6-ylmethyl)phosphonic acid is a critical design feature. Phosphonates are recognized as effective mimics of phosphate (B84403) groups, which are ubiquitous in biological systems. A key advantage of the phosphonate (B1237965) moiety is its resistance to enzymatic cleavage due to the stable carbon-phosphorus (C-P) bond, in contrast to the more labile phosphorus-oxygen (P-O) bond in phosphates. This increased metabolic stability can lead to improved bioavailability and a longer duration of action for phosphonate-containing drugs.
Acyclic nucleoside phosphonates (ANPs), such as tenofovir (B777) and cidofovir, are prime examples of the successful application of this principle in antiviral therapy. These drugs effectively inhibit viral polymerases and have become essential components in the treatment of HIV and other viral infections. The phosphonate group allows these molecules to bypass the initial phosphorylation step required for the activation of many nucleoside analogues, a step that can be a rate-limiting factor in their efficacy.
Overview of Key Research Trajectories for Uracil 6 Ylmethyl Phosphonic Acid
Classical Approaches to Uracil-Phosphonate Synthesis
The foundational methods for synthesizing uracil-phosphonates primarily involve well-established organic reactions, including the Michaelis-Arbuzov reaction, nucleophilic additions, and direct coupling strategies.
Michaelis-Arbuzov Reactions and Related Pathways
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. jk-sci.comwikipedia.orgeurekaselect.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgeurekaselect.com In the context of uracil-phosphonate synthesis, this involves reacting a halomethyluracil with a trialkyl phosphite.
A key example is the synthesis of dimethyl and diethyl uracilmethylphosphonates, which are prepared by reacting chloromethyluracil isomers with trimethyl phosphite or triethyl phosphite. researchgate.net The reaction proceeds through a nucleophilic SN2 attack of the phosphorus on the electrophilic carbon of the chloromethyluracil, forming a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.org
The reactivity of the alkyl halide is a crucial factor, with the order being R′–I > R′–Br > R′–Cl. jk-sci.com While primary alkyl halides like chloromethyluracil react readily, the reaction is less effective for most secondary and tertiary alkyl halides. jk-sci.com The reaction conditions often require elevated temperatures, typically between 120 °C and 160 °C, to drive the reaction to completion. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Reference |
| Chloromethyluracil | Trimethyl phosphite | Dimethyl uracilmethylphosphonate | researchgate.net |
| Chloromethyluracil | Triethyl phosphite | Diethyl uracilmethylphosphonate | researchgate.net |
Nucleophilic Additions to Carbonyl and Iminyl Groups
Nucleophilic addition reactions provide another significant route to phosphonate derivatives. The Pudovik reaction, a classic example, involves the addition of dialkyl phosphites to carbonyl compounds to form α-hydroxyphosphonates. This can be extended to the synthesis of α-aminophosphonates through the addition to imines.
While direct application to this compound is less common, the principles are relevant for creating more complex uracil-containing phosphonates. For instance, the addition of H-phosphonates to unsaturated systems, known as the phospha-Michael addition, is a widely used method. rsc.org This reaction is effective for a variety of Michael acceptors, including unsaturated esters, amides, and nitriles, and is often catalyzed by strong organic bases like DBU or solid-supported catalysts such as KOH on Al2O3. rsc.org
The synthesis of α-hydroxy phosphonates can also be achieved by reacting trialkyl phosphites with aldehydes or ketones in the presence of hydrogen chloride, proceeding through an Arbuzov-like reaction of an oxonium salt intermediate. organic-chemistry.org
Direct Coupling Reactions and Analogous Strategies
Direct coupling reactions have emerged as powerful tools for forming carbon-phosphorus (C-P) bonds. Palladium-catalyzed cross-coupling reactions, for example, enable the synthesis of aryl and vinyl phosphonates from the corresponding halides and H-phosphonate diesters. organic-chemistry.org These reactions often exhibit high efficiency and can be performed under mild conditions, sometimes accelerated by microwave irradiation. organic-chemistry.org
A notable strategy involves the palladium-catalyzed coupling of dialkyl phosphites with aryl boronate esters, providing a versatile route to arylphosphonates that tolerates a wide range of functional groups. digitellinc.com Another approach is the copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts, which proceeds rapidly at room temperature. organic-chemistry.org
For the synthesis of this compound derivatives, a relevant coupling reaction is the palladium-catalyzed reaction between benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org Transition metal catalysts, such as nickel(II) chloride, are also employed in the phosphonylation of aryl bromides with trialkyl phosphites. beilstein-journals.org
Synthesis of Precursors and Intermediates for Functionalization
The synthesis of this compound and its analogs often requires the preparation of specific precursors and intermediates. A common precursor is 6-chloromethyluracil, which can be synthesized from 6-methyluracil (B20015). researchgate.net 6-methyluracil itself can be prepared through the condensation of ethyl acetoacetate (B1235776) and urea. orgsyn.org
The introduction of substituents at various positions on the uracil ring (N1, N3, C5) is a key strategy for creating diverse analogs. medchemexpress.com For instance, N-substituted 6-methyluracil compounds can be synthesized and subsequently functionalized. researchtrends.net The synthesis of 5-substituted uracil derivatives can be achieved through various methods, including one-pot synthesis processes. nih.gov
The preparation of phosphonate precursors is also critical. For example, tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite can be used as a phosphonylating agent to produce deoxyribonucleoside 3'-H-phosphonates. nih.gov
Isolation and Purification Techniques for Phosphonate Compounds
The isolation and purification of phosphonate compounds are crucial steps to obtain products of high purity. Common techniques include:
Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a standard method for purifying phosphonates. google.com High-pressure liquid chromatography (HPLC) is also utilized for both analytical and preparative separations. nih.gov
Recrystallization: This technique is effective for purifying solid phosphonate compounds. The choice of solvent is critical, and for uracil compounds, a gradient cooling recrystallization process using a polar aprotic solvent followed by pulping with acetone (B3395972) has been shown to be effective. google.com
Extraction: Liquid-liquid extraction is often used to separate the desired phosphonate from impurities. For instance, after a reaction, the product can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water to remove water-soluble byproducts. obrnutafaza.hr A multi-stage extraction process can be employed for purifying phosphoramidites, which are related phosphorus compounds. google.com
Precipitation and Filtration: The desired product can sometimes be precipitated from the reaction mixture by changing the solvent composition or temperature. The solid is then collected by filtration. For example, 6-methyluracil can be precipitated by acidifying a basic solution. orgsyn.org
Ultrafiltration: This technique is particularly useful for purifying larger molecules like phosphonate-containing exopolysaccharides (phosphonoglycans). nih.gov
The purification of the free phosphonic acids often involves the hydrolysis of the phosphonate esters, typically using trimethylsilyl (B98337) bromide (TMSBr), followed by purification. nih.gov
Advanced Synthetic Strategies for Complex Analogues
The development of more complex analogues of this compound often requires advanced synthetic strategies. These can include:
Combinatorial Synthesis: Generating libraries of uracil-phosphonate derivatives for biological screening.
Solid-Phase Synthesis: The H-phosphonate approach to oligonucleotide synthesis, which involves coupling nucleoside H-phosphonates on a solid support, can be adapted for the synthesis of uracil-phosphonate oligomers. nih.gov
Click Chemistry: Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition to link uracil-phosphonate moieties to other molecules.
Metathesis Reactions: Cross-metathesis reactions have been used to synthesize 5-substituted uracil butenyl acyclic bis(POM)-phosphonate nucleosides. nih.gov
Enzyme-Catalyzed Reactions: While less common for this specific compound, enzymatic methods can offer high stereoselectivity.
Synthesis of Prodrugs: The synthesis of phosphonate prodrugs, such as those employing the bis(POM) or bis(POC) promoieties, is a key strategy to improve the bioavailability of phosphonic acids. nih.gov These are often synthesized by coupling the phosphonic acid with the appropriate chloromethyl ester. nih.gov
The synthesis of phosphotyrosine analogues, which are structurally related to some phosphonate compounds, also employs advanced strategies that could be applicable. These include methods for introducing the phosphate (B84403) group using various reagents and protecting group strategies for peptide synthesis. nih.gov
Stereoselective and Enantioselective Synthesis
The biological activity of chiral phosphonates is often dependent on the stereochemistry at the chiral center. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives is of paramount importance. While direct enantioselective synthesis of the parent compound is not extensively documented, several strategies employed for structurally related α-heterocyclic alkylphosphonates can be adapted.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of phosphonates. Chiral organocatalysts, such as proline and its derivatives, have been successfully used in the enantioselective synthesis of α-hydroxyphosphonates through cross-aldol reactions of α-ketophosphonates and ketones. nih.gov For instance, L-proline can catalyze the reaction between an α-ketophosphonate and a ketone to yield tertiary α-hydroxyphosphonates with high enantiomeric excess (ee). nih.gov This methodology could potentially be adapted for the synthesis of chiral precursors to this compound.
Chiral Auxiliary-Mediated Synthesis:
The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In the context of α-aminophosphonates, chiral imines derived from auxiliaries like (R)- or (S)-1-(α-aminobenzyl)-2-naphthol have been reacted with trialkyl phosphites to produce diastereomerically enriched phosphonates. nih.gov The auxiliary can then be cleaved to yield the enantiopure α-aminophosphonic acid. nih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a suitable uracil precursor before the introduction of the phosphonate moiety.
Enantioselective Functionalization of Uracil Derivatives:
Recent studies have shown the functionalization of uracil derivatives using organocatalysis to create chiral fused-ring systems. For example, the reaction of a 6-methyl-uracil-5-carbaldehyde with trans-β-nitrostyrene in the presence of a chiral catalyst can lead to the formation of a fused uracil product with controlled stereochemistry. researchgate.net While this does not directly yield the target phosphonic acid, it demonstrates the feasibility of creating chiral centers adjacent to the uracil ring, which is a crucial step.
Table 1: Examples of Stereoselective Synthesis of Phosphonate Derivatives
| Catalyst/Auxiliary | Reactants | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
| L-proline | α-ketophosphonate, Acetone | Tertiary α-hydroxyphosphonate | up to 99% ee | nih.gov |
| (R)- or (S)-1-(α-aminobenzyl)-2-naphthol | Chiral imine, Trialkyl phosphite | α-aminophosphonate | High diastereoselectivity | nih.gov |
| Chiral tertiary amine-thiourea | 6-methyl-uracil-5-carbaldehyde, Nitroolefins | Fused uracil derivative | 55-90% ee | researchgate.net |
Implementation of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be made more sustainable by adopting these principles.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating. youtube.com This technique has been successfully applied to various steps in the synthesis of nucleoside analogues and phosphonates. For instance, the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or imine, can be efficiently carried out under microwave-assisted, solvent-free conditions. mdpi.com This approach reduces reaction times and eliminates the need for potentially harmful solvents. The Hirao reaction, a palladium-catalyzed cross-coupling to form a P-C bond, can also be accelerated using microwave irradiation. organic-chemistry.org
Solvent-Free and Green Solvent Approaches:
The use of hazardous organic solvents is a major concern in chemical synthesis. Whenever possible, solvent-free reactions are a greener alternative. For example, the synthesis of some α-aminophosphonates via the Kabachnik–Fields reaction has been achieved under solvent-free conditions. rsc.org When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred. Water is an ideal green solvent, and some phosphonate syntheses have been successfully performed in aqueous media. rsc.org Polyethylene glycol (PEG) has also been used as a benign and recyclable solvent system for the synthesis of benzyl phosphonates. frontiersin.org
Catalysis:
The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. In pyrimidine synthesis, various green catalysts have been employed to improve efficiency and reduce waste. rasayanjournal.co.innih.govnih.gov For the synthesis of phosphonates, Lewis acids like InBr₃ and ZnBr₂ have been used to mediate the Michaelis-Arbuzov reaction at room temperature, avoiding the high temperatures typically required. organic-chemistry.orguiowa.edu
Table 2: Comparison of Conventional and Green Synthetic Methods
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference(s) |
| Pudovik Reaction | Conventional heating, organic solvent | Microwave irradiation, solvent-free | Reduced reaction time, no solvent waste | mdpi.comnih.gov |
| Michaelis-Arbuzov Reaction | High temperature | Lewis acid catalysis at room temperature | Milder reaction conditions, energy saving | organic-chemistry.orguiowa.edu |
| Pyrimidine Synthesis | Use of hazardous reagents and solvents | Multicomponent reactions, green catalysts, aqueous media | Higher atom economy, reduced waste, safer process | rasayanjournal.co.innih.govnih.gov |
| Phosphonate Synthesis | Volatile organic solvents | PEG-400 as solvent | Use of a benign, recyclable solvent | frontiersin.org |
Conformational Analysis and Intramolecular Interactions
Tautomerism and Isomeric Forms
This compound, a molecule combining a pyrimidine nucleobase with a phosphonic acid group, exhibits several forms of isomerism. These include the prototropic tautomerism inherent to the uracil ring and conformational isomerism related to the spatial arrangement of its constituent parts.
The uracil moiety is known to exist in various tautomeric forms due to proton migration between oxygen and nitrogen atoms. The primary and most stable form is the diketo (or lactam) tautomer, pyrimidine-2,4(1H,3H)-dione. nih.govwikipedia.orgnih.gov However, enol (lactim) and keto-enol forms can also exist, though they are generally less stable. nih.govarizona.edu Theoretical calculations have explored the relative energies of these different tautomers, consistently identifying the diketo form as the most energetically favorable. nih.govkuleuven.be
| Tautomeric Form | Structure | Relative Stability |
| Diketo (Lactam) | Pyrimidine-2,4(1H,3H)-dione | Most Stable nih.govnih.gov |
| Enol-Keto (Lactim-Lactam) | 2-Hydroxy-4(1H)-pyrimidinone / 4-Hydroxy-2(1H)-pyrimidinone | Less Stable |
| Dienol (Lactim) | Pyrimidine-2,4-diol | Least Stable nih.govarizona.edu |
Beyond the tautomerism of the uracil ring, this compound, denoted as H₂(6Umpa), can adopt different conformations due to rotation around the single bonds. researchgate.net Of particular significance is the potential for intramolecular hydrogen bonding between the uracil and phosphonate groups. This leads to the consideration of two principal isomeric forms in aqueous solution: an 'open' conformer and a 'closed' conformer. researchgate.net
In the deprotonated state (6Umpa²⁻), an equilibrium exists between the open form, where there is no intramolecular hydrogen bond, and a closed form, which is stabilized by an intramolecular hydrogen bond between the (N1)H proton of the uracil ring and an oxygen atom of the deprotonated phosphonate group. researchgate.net This interaction has been inferred from potentiometric pH titrations, which suggest that the formation of this hydrogen bond influences the acidity constants of the molecule. researchgate.net
In the solid state, the fully protonated molecule, H₂(6Umpa), has been observed in a conformation where one of the hydroxyl groups of the phosphonic acid is oriented toward the N1 proton of the uracil ring. researchgate.net However, the measured intramolecular distance of 2.83(2) Å is considered relatively long for a strong hydrogen bond, suggesting a weaker interaction in the crystalline solid state compared to the stabilized closed isomer in solution. researchgate.net
| Isomeric Form of this compound (6Umpa²⁻) | Description | Key Feature |
| Open Isomer ((6Umpa)²⁻op) | No intramolecular hydrogen bond is present between the uracil ring and the phosphonate group. | Extended conformation. |
| Closed Isomer ((6Umpa)²⁻NHO) | An intramolecular hydrogen bond exists between the (N1)H of the uracil ring and an oxygen of the phosphonate group. researchgate.net | Stabilized, cyclic-like conformation. |
The equilibrium between these open and closed forms is a crucial aspect of the molecule's behavior in solution, influencing its chemical properties and potential interactions.
Solution State Behavior and Coordination Chemistry
Acid-Base Equilibria and pKa Determination of the Phosphonic Acid Moiety
The acidity of H₂(6Umpa) has been precisely determined through potentiometric pH titrations in an aqueous solution (at 25 °C and an ionic strength of 0.1 M NaNO₃). frontiersin.orgresearchgate.net The compound exhibits three distinct deprotonation steps. The first two correspond to the successive loss of protons from the phosphonic acid group, -P(O)(OH)₂, while the third relates to the deprotonation of the uracil (B121893) ring at the N1-H position.
A noteworthy feature of the fully deprotonated 6Umpa²⁻ anion is the formation of an intramolecular hydrogen bond between the N1-H group of the uracil ring and one of the oxygen atoms of the phosphonate (B1237965) group. frontiersin.orgresearchgate.net This interaction has a significant impact on the compound's acidity. The formation of this hydrogen bond is estimated to be quite high, with the hydrogen-bonded isomer accounting for approximately 86% of the species in solution. frontiersin.orgresearchgate.net This intramolecular hydrogen bond facilitates the release of the second proton from the phosphonic group, making it more acidic than would otherwise be expected. frontiersin.org
The experimentally determined pKa values for these equilibria are summarized in the table below.
| Equilibrium | pKa Value | Description |
| H₂(6Umpa) ⇌ H(6Umpa)⁻ + H⁺ | 6.17 ± 0.02 | First deprotonation of the phosphonic acid group |
| H(6Umpa)⁻ ⇌ 6Umpa²⁻ + H⁺ | 7.15 ± 0.01 | Second deprotonation of the phosphonic acid group |
| 6Umpa²⁻ ⇌ (6Umpa-H)³⁻ + H⁺ | 10.12 ± 0.02 | Deprotonation of the N1-H on the uracil ring |
| Data sourced from potentiometric pH titrations at 25 °C and I = 0.1 M (NaNO₃). frontiersin.org |
Metal Ion Complexation and Chelation Properties
H₂(6Umpa) demonstrates significant potential as a ligand for various metal ions, primarily through its negatively charged phosphonate group. Its interaction with metal ions can range from simple electrostatic binding to the formation of stable chelate rings.
Studies involving potentiometric pH titrations have shown that (Uracil-6-ylmethyl)phosphonic acid readily forms 1:1 complexes with a range of divalent metal ions (M²⁺), including alkaline earth metals like Mg²⁺ and Ca²⁺, and several transition metals. researchgate.net The primary species formed is the M(6Umpa) complex. researchgate.net
The stability of these M(6Umpa) complexes is largely dependent on the basicity of the phosphonate group. researchgate.net At higher pH values, deprotonation of the uracil residue within the complex can occur, leading to the formation of negatively charged M(6Umpa-H)⁻ species. researchgate.net The stability constants for the 1:1 complexes have been determined and are presented below.
| Metal Ion (M²⁺) | log KM(6Umpa) |
| Mg²⁺ | 1.88 ± 0.06 |
| Ca²⁺ | 1.79 ± 0.07 |
| Mn²⁺ | 2.50 ± 0.04 |
| Co²⁺ | 2.59 ± 0.05 |
| Ni²⁺ | 2.62 ± 0.06 |
| Cu²⁺ | 3.51 ± 0.04 |
| Zn²⁺ | 2.76 ± 0.03 |
| Cd²⁺ | 2.89 ± 0.04 |
| Stability constants determined in aqueous solution at 25 °C and I = 0.1 M (NaNO₃). researchgate.net |
The coordination behavior of H₂(6Umpa) is dictated by the pH of the solution and the nature of the metal ion.
In M(6Umpa) Complexes: For the simple 1:1 complexes, the stability is what one would expect based on the basicity of the phosphonate group. This indicates that the primary coordination site is the phosphonate moiety, which acts as a monodentate ligand. In this form, there is no evidence of chelation involving the uracil ring. researchgate.net
In M(6Umpa-H)⁻ Complexes: A more complex coordination mode emerges upon deprotonation of the uracil ring at higher pH. In the resulting M(6Umpa-H)⁻ species, the proton is released from the N1-H site. This allows the N1 atom to participate in coordination, leading to the formation of a stable six-membered chelate ring. The metal ion is thus coordinated by both the phosphonate group and the N1 atom of the uracilate residue. researchgate.net This chelation is particularly significant for transition metal ions like Mn²⁺, Co²⁺, Cu²⁺, Zn²⁺, and Cd²⁺, where the formation degree of the chelated isomer is estimated to be between 90% and 99.9%. researchgate.net
The interaction with metal ions has a profound influence on both the conformation and reactivity of the this compound ligand.
The most significant conformational effect is the metal-induced formation of the six-membered chelate ring in the deprotonated M(6Umpa-H)⁻ state. For this chelate to form, the ligand must adopt a specific spatial arrangement that brings the phosphonate group and the N1 position of the uracil ring into proximity for simultaneous coordination to the metal center. researchgate.net
This metal ion interaction also alters the reactivity of the ligand by affecting its acidity. The coordination of a metal ion to the phosphonate group facilitates the release of the proton from the N1-H site of the uracil ring, making it significantly more acidic than in the free, uncomplexed ligand. This is evident in the formation of the M(6Umpa-H)⁻ chelate at pH values where the free ligand would be less readily deprotonated at the N1 position. The strong propensity of transition metals to form this chelate highlights their role in stabilizing this deprotonated and conformationally constrained form of the ligand. researchgate.net
Molecular Interactions and Biochemical Target Recognition
Mechanism of Enzyme Inhibition by (Uracil-6-ylmethyl)phosphonic acid Analogues
The inhibitory action of this compound analogues stems from the strategic placement of the uracil (B121893) ring and the phosphonate (B1237965) group. The uracil moiety can be recognized by enzymes that naturally bind pyrimidine (B1678525) bases, while the negatively charged and tetrahedral phosphonate group can mimic the phosphate (B84403) groups of natural substrates or the geometry of enzymatic transition states.
Thymidine (B127349) phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. Elevated levels of TPase are associated with tumor angiogenesis and poor prognosis in several cancers, making it a significant target for therapeutic inhibitors.
Analogues of this compound, specifically uracils substituted at the C6 position, have been identified as potent inhibitors of TPase. nih.govnih.gov The mechanism of inhibition is typically competitive, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. nih.gov Research has shown that introducing substituents at the C5 and C6 positions of the uracil ring can yield highly effective TPase inhibitors. For instance, a series of 6-methylene-bridged uracil derivatives were developed as potent human TPase inhibitors. nih.gov Similarly, another study highlighted 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC) as a selective and competitive inhibitor of TPase with a Ki of 165 nM. nih.gov The selectivity of these compounds is a key feature; AEAC, for example, does not significantly inhibit other related enzymes like purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase at high concentrations. nih.gov
The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil (B11105) not only enhanced inhibitory activity but also improved water solubility. nih.gov One such compound, 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI), has been clinically evaluated due to its strong TPase inhibition. medchemexpress.com
| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|---|
| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Human Thymidine Phosphorylase | 165 nM | Competitive |
| Tipiracil (TPI) | Human Thymidine Phosphorylase | Not specified in provided abstracts, but noted as a potent inhibitor. | Competitive (inferred) |
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in purinergic signaling by converting extracellular adenosine (B11128) monophosphate (AMP) to adenosine. acs.org The resulting adenosine has immunosuppressive effects within the tumor microenvironment, making CD73 a target for cancer immunotherapy. acs.orgnih.gov
Inhibitors of CD73 are predominantly nucleotide analogues, where the phosphonate group mimics the phosphate of AMP. The most potent inhibitors identified are derivatives of adenosine-5'-O-[(phosphonomethyl)phosphonic acid] (AOPCP), which are competitive inhibitors. nih.gov Research has explored modifications to the purine base and the ribose moiety of these nucleotide analogues to improve potency. nih.govnih.gov While pyrimidine nucleotide analogues have also been investigated, with some showing inhibitory activity in the nanomolar range, there is limited specific information on the inhibition of CD73 by simple this compound or its direct, non-nucleoside analogues. nih.gov The development of non-nucleotide inhibitors for CD73 is challenging due to the active site's optimization for binding AMP. nih.gov
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is an essential enzyme in the non-mevalonate (or methylerythritol phosphate, MEP) pathway for isoprenoid biosynthesis. nih.govebi.ac.uk This pathway is utilized by most bacteria and parasitic protozoa but is absent in humans, making DXR an attractive target for developing novel anti-infective agents. nih.govresearchgate.net
The most well-known inhibitors of DXR are the natural product fosmidomycin (B1218577) and its analogues, which are phosphonates. ebi.ac.ukresearchgate.net Research has focused on developing lipophilic phosphonates to improve cellular penetration. nih.govebi.ac.uk Structure-activity relationship (SAR) studies have shown that an electron-deficient aromatic ring, such as pyridine (B92270) or pyrimidine, is beneficial for inhibitory activity. ebi.ac.uk The phosphonate group is crucial as it chelates a divalent metal ion (e.g., Mn²⁺) in the enzyme's active site, mimicking the binding of the natural substrate's phosphate group. researchgate.net Although direct studies on this compound are scarce, the established requirement for both a phosphonate group and a heterocyclic ring (like pyrimidine) suggests that such a structure is a rational scaffold for DXR inhibitor design. ebi.ac.uk
| Compound Class | Target Organism (Enzyme) | Key Structural Features | Reported Activity |
|---|---|---|---|
| Lipophilic Phosphonates | E. coli (EcDXR) | Electron-deficient aromatic ring (e.g., pyridine) and a phosphonate headgroup. | Ki values in the nanomolar range (e.g., 420 nM for 5-phenylpyridin-2-ylmethylphosphonic acid). ebi.ac.uk |
| FR900098 Analogues | P. falciparum (PfDXR) | Lipophilic α-substituents on the phosphonate and O-linked alkylaryl groups. | Nanomolar activity against PfDXR and low micromolar activity against P. falciparum parasites. nih.gov |
Nucleoside monophosphate (NMP) kinases are a family of enzymes that catalyze the phosphorylation of NMPs to nucleoside diphosphates (NDPs), a critical step in nucleotide synthesis. These kinases, such as thymidylate kinase (TMPK) and UMP-CMP kinase, are essential for providing the necessary precursors for DNA and RNA synthesis. Because they interact with phosphorylated substrates, they are potential targets for phosphonate-based inhibitors.
Research has shown that acyclic nucleoside phosphonates (ANPs) with a uracil base can act as either substrates or inhibitors of dTMP and UMP-CMP kinases. Specifically, C-5 substituted uracil acyclic phosphonates have been evaluated, and their biological activity often correlates with their ability to be phosphorylated by these kinases. For instance, the (E)-isomers of certain uracil-but-2-enyl phosphonates were found to be substrates for human thymidylate kinase and exhibited antiviral activity, whereas the (Z)-isomers were inactive. This indicates that the specific geometry of the analogue is crucial for recognition and interaction with the NMP kinase active site. The phosphonate group acts as a stable mimic of the natural phosphate, allowing the analogue to compete with the endogenous NMP substrate.
Uracil phosphoribosyltransferase (UPRTase) is another key enzyme in the pyrimidine salvage pathway, catalyzing the conversion of uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) into uridine monophosphate (UMP). nih.govnih.gov This enzyme is an attractive drug target, particularly in parasitic organisms like Leishmania donovani, because the human UPRTase is considered to be catalytically inactive. nih.govnih.gov This difference allows for the design of selective inhibitors that target the parasite's enzyme without affecting the human host.
Studies on Leishmania donovani UPRTase (LdUPRT) have shown that the enzyme is susceptible to substrate inhibition by high concentrations of uracil and can be inhibited by uracil analogues such as 5-fluorouracil (B62378) and 4-thiouracil. nih.gov This substrate inhibition is proposed to be a protective mechanism for the parasite, helping to balance nucleotide pools. nih.gov The ability of the parasitic UPRTase to recognize various uracil derivatives opens a therapeutic window for cytotoxic uracil analogues that can be selectively activated within the parasite. nih.gov
Binding Modes and Active Site Interactions with Target Proteins
The efficacy of this compound analogues as enzyme inhibitors is determined by their precise interactions within the active site of the target protein.
For Thymidine Phosphorylase (TPase) , crystal structures have provided detailed insights into inhibitor binding. The structure of human TPase in complex with the inhibitor TPI (a 6-substituted uracil) reveals that the uracil ring sits (B43327) in the pyrimidine-binding pocket, forming hydrogen bonds that mimic those of the natural substrate, thymine. nih.gov The inhibitor is thought to mimic the transition state of the enzymatic reaction, which explains its high potency. nih.gov The substituent at the C6 position extends into a nearby pocket, forming additional interactions that enhance binding affinity.
In the case of 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) , molecular docking studies and crystal structures with related phosphonate inhibitors show that the phosphonate group is essential for binding. ebi.ac.uk It coordinates with a divalent metal ion (Mn²⁺ or Mg²⁺) and interacts with key amino acid residues in the active site, effectively anchoring the inhibitor. The heterocyclic ring portion of the inhibitor, such as a pyridine or pyrimidine, occupies an adjacent lipophilic pocket. ebi.ac.uk For some inhibitors, this involves inducing a conformational change in the enzyme, such as the flipping of a tryptophan residue, to create a new lipophilic pocket, enhancing the binding of the aromatic moiety.
Finally, for Uracil Phosphoribosyltransferase (UPRTase) , inhibitors bind by occupying the uracil binding site. The binding of uracil itself involves specific hydrogen bonds and stacking interactions. While crystal structures with this compound are not available, it is expected that the uracil ring would form similar interactions, while the phosphonomethyl group would occupy space near the PRPP binding site, potentially interfering with the binding of this large co-substrate.
Role of the Phosphonate Group in Enzyme Active Site Recognition
The phosphonate group is a critical feature of this compound, playing a pivotal role in its interaction with enzyme active sites. Phosphonate moieties are well-established mimics of phosphate groups, which are ubiquitous in biological systems and are key components of many enzyme substrates. This mimicry allows phosphonate-containing molecules to target the active sites of enzymes that process phosphate-bearing substrates.
The phosphonate group in this compound can engage in several types of interactions within an enzyme's active site:
Electrostatic Interactions: The negatively charged oxygen atoms of the phosphonate group can form strong ionic bonds with positively charged amino acid residues, such as arginine and lysine, commonly found in the active sites of nucleotide-binding enzymes.
Hydrogen Bonding: The phosphonate group can also act as a hydrogen bond acceptor, interacting with hydrogen-donating residues like serine, threonine, and tyrosine. These interactions are crucial for the precise positioning and stabilization of the inhibitor within the active site.
Coordination with Metal Ions: Many enzymes that utilize phosphate-containing substrates require the presence of divalent metal ions, such as magnesium or manganese, for catalytic activity. The phosphonate group can coordinate with these metal ions, further anchoring the inhibitor in the active site and contributing to its inhibitory potential.
The geometry of the phosphonate group, being tetrahedral, closely resembles that of the phosphate group in the transition state of many phosphoryl transfer reactions. This structural similarity allows phosphonate-containing inhibitors to act as transition-state analogs, binding to the enzyme with high affinity and blocking the catalytic process.
Contribution of the Uracil Moiety to Binding Specificity
While the phosphonate group provides the primary anchor for binding to phosphate-recognizing enzymes, the uracil moiety of this compound is the key determinant of its binding specificity. Uracil is one of the four main nucleobases found in ribonucleic acid (RNA), and its derivatives are processed by a wide range of enzymes involved in nucleotide metabolism and nucleic acid synthesis.
The uracil ring can form specific hydrogen bonds with the amino acid residues in an enzyme's active site, a recognition mechanism that is fundamental to the high fidelity of biological processes. For instance, in uracil-DNA glycosylase, an enzyme that removes uracil from DNA, the active site forms a network of hydrogen bonds with the uracil base, effectively "reading" its chemical structure. nih.gov The N-H and C=O groups of the uracil ring are the primary sites for these specific hydrogen-bonding interactions.
Analysis of Molecular Recognition Principles
The molecular recognition of this compound by an enzyme is a multifactorial process governed by the principles of complementarity in shape, charge, and hydrogen bonding potential. The molecule is designed to present a combination of features that are recognized by the target enzyme, leading to a stable enzyme-inhibitor complex.
The key principles at play include:
Electrostatic Complementarity: As discussed, the negatively charged phosphonate group is attracted to positively charged regions of the active site.
Hydrogen Bond Complementarity: The specific pattern of hydrogen bond donors and acceptors on the uracil moiety must match a corresponding pattern on the enzyme's active site for high-affinity binding to occur.
The design of such inhibitors often relies on a detailed understanding of the target enzyme's active site, frequently obtained through techniques like X-ray crystallography and molecular modeling.
Mimicry of Natural Substrates and Transition State Analogues in Enzymatic Pathways
A primary strategy in the design of enzyme inhibitors is the creation of molecules that mimic the natural substrates or the transition states of the reactions they catalyze. This compound exemplifies this approach.
As a substrate mimic , the molecule can bind to the active site of an enzyme that normally recognizes uracil-containing nucleotides, such as uridine monophosphate (UMP) or deoxyuridine monophosphate (dUMP). By occupying the active site, it prevents the natural substrate from binding, thereby inhibiting the enzyme. For instance, uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.gov Inhibitors of this enzyme are of interest for their potential to modulate the metabolism of pyrimidine-based drugs.
More potently, this compound can act as a transition state analogue . Many enzymatic reactions involving phosphate groups proceed through a pentavalent phosphorus transition state. The tetrahedral and negatively charged phosphonate group is an excellent mimic of this high-energy transition state. Enzymes have a much higher affinity for the transition state of a reaction than for the substrate itself. Consequently, a stable molecule that resembles the transition state can bind to the enzyme with extremely high affinity, acting as a potent inhibitor. The combination of the uracil moiety for specific recognition and the phosphonate group as a transition state mimic makes this compound a potentially powerful and specific enzyme inhibitor.
The development of such substrate and transition state analogues is a cornerstone of rational drug design, enabling the creation of highly selective therapeutic agents.
Structure Activity Relationship Sar Studies of Uracil 6 Ylmethyl Phosphonic Acid Derivatives
Modifications at the Uracil (B121893) Nucleobase (N1, N3, C5, C6 Positions)
The affinity and selectivity of these compounds for their target enzymes are highly dependent on the nature and position of substituents on the uracil ring.
N1-Substitution: A series of N1-(phosphonoalkyl)uracils has been synthesized and evaluated for antiviral activity. These compounds, where the phosphonate-containing alkyl chain is attached to the N1 position of the uracil ring, have shown modest activity against certain viruses. For instance, some N1-(phosphonoalkyl)uracil derivatives have demonstrated weak activity against Varicella-zoster virus and human cytomegalovirus. nih.gov The length and nature of the alkyl chain at the N1 position are critical for this activity.
N3-Substitution: Benzoylation at the N3 position of N1-(phosphonoalkyl)uracils has been shown to be a crucial modification for antiviral activity. For example, N3-benzoyl-N1-(phosphonoalkyl)uracil derivatives exhibited noticeable activity against human cytomegalovirus and Varicella-zoster virus, whereas their unbenzoylated counterparts were inactive. nih.gov This suggests that a bulky, hydrophobic group at the N3 position can enhance binding to the target viral enzymes.
C5-Substitution: Halogenation at the C5 position is a common modification in uracil derivatives. In the context of N1-(phosphonoalkyl)uracils, the introduction of chloro, bromo, or iodo substituents at the C5 position was explored. nih.gov While these modifications are known to influence the electronic properties and stacking interactions of the uracil ring, in the case of N1-(phosphonoalkyl)uracils, they did not lead to a significant improvement in antiviral activity. However, in other series of uracil derivatives, C5-substitution has been shown to be a key determinant of inhibitory activity against enzymes like thymidine (B127349) phosphorylase. For example, 5-chlorouracil (B11105) derivatives have been identified as potent inhibitors of this enzyme. nih.gov
C6-Substitution: The C6 position of the uracil ring offers a vector for substitution that can significantly impact enzyme inhibition. A variety of 6-substituted uracil analogs have been synthesized and evaluated as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis. nih.gov Among these, a 6-amino-substituted analog, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730), was found to be a potent and selective competitive inhibitor of TP with a Ki of 165 nM. nih.gov This highlights the importance of a basic amino group at the C6 position for strong interaction with the enzyme's active site. The molecular structure of (uracil-6-ylmethyl)phosphonic acid itself has been studied, confirming the connectivity and providing a basis for understanding the spatial arrangement of substituents at this position. researchgate.net
Table 1: Impact of Uracil Nucleobase Modifications on Enzyme Inhibition
| Compound/Modification | Target Enzyme | Activity (Ki/EC50) | Source |
|---|---|---|---|
| N3-benzoyl-N1-(phosphonoethyl)uracil | Human Cytomegalovirus | 45 µM | nih.gov |
| N3-benzoyl-N1-(phosphonobutyl)uracil | Varicella-zoster virus | 43 µM | nih.gov |
| 6-(2-aminoethyl)amino-5-chlorouracil | Thymidine Phosphorylase | 165 nM (Ki) | nih.gov |
By inhibiting key enzymes, these uracil derivatives can modulate biochemical pathways essential for cell growth or viral replication.
The inhibition of thymidine phosphorylase by 6-substituted uracil derivatives is a prime example of biochemical pathway modulation. nih.gov TP is involved in the pyrimidine (B1678525) salvage pathway and also has angiogenic properties. By blocking TP, these inhibitors can interfere with the supply of thymidine for DNA synthesis and also abrogate the angiogenic actions of the enzyme. This dual mechanism is of significant interest in the development of anti-cancer therapies. The ability of TP inhibitors to block tumor cell-mediated endothelial cell migration in vitro suggests their potential to disrupt tumor-driven angiogenesis. nih.gov
Similarly, the antiviral activity of N1- and N3-substituted this compound analogs points to their interference with viral replication pathways. nih.gov Acyclic nucleoside phosphonates are known to act as mimics of natural deoxynucleoside monophosphates, and after intracellular phosphorylation to their diphosphate (B83284) and triphosphate forms, they can inhibit viral DNA polymerases or be incorporated into the growing viral DNA chain, leading to chain termination.
Alterations to the Phosphonate (B1237965) Side Chain and Linker Region
The phosphonic acid group is highly polar and typically ionized at physiological pH. nih.gov This high polarity influences the molecule's solubility and its ability to cross cell membranes. The linker region, which connects the phosphonate group to the uracil base, plays a crucial role in determining the molecule's flexibility.
The length and constitution of the linker can dictate the spatial orientation of the phosphonate group relative to the uracil ring. In acyclic nucleoside phosphonates, the flexibility of the side chain allows the molecule to adopt various conformations, some of which may mimic the bound conformation of the natural substrate in the enzyme's active site. This conformational flexibility is a key aspect of their mechanism of action. nih.gov
The negatively charged phosphonate group generally hinders passive diffusion across cell membranes. To overcome this, a common strategy is the use of prodrugs, where the phosphonic acid is masked with lipophilic groups that can be cleaved intracellularly to release the active phosphonate. nih.gov Examples of such prodrug moieties include pivaloyloxymethyl (POM) or S-acyl-2-thioethyl (SATE) groups. These prodrugs enhance membrane permeability and facilitate the delivery of the phosphonate into the cell.
Once inside the cell, acyclic nucleoside phosphonates must be phosphorylated to their active diphosphate and triphosphate forms by cellular kinases. The structure of the linker and the phosphonate group itself can influence the efficiency of these phosphorylation steps. The replacement of a phosphate (B84403) with a more stable phosphonate group can also enhance the metabolic stability of the compound. nih.gov
Stereochemical Considerations in Biological Activity and Enzyme Specificity
When the linker region or the uracil base contains chiral centers, the stereochemistry of the molecule can have a profound impact on its biological activity and enzyme specificity.
Studies on stereo-defined acyclic nucleoside phosphonates have demonstrated that the stereochemistry at chiral centers in the side chain is critical for potent and selective inhibition of target enzymes. nih.gov For example, in a series of acyclic nucleoside phosphonates designed as inhibitors of parasite 6-oxopurine phosphoribosyltransferases, the (S,S)-diastereomer was found to be significantly more potent than other stereoisomers. nih.gov Crystal structures of the inhibitor bound to the enzyme revealed that this specific stereoisomer adopts a conformation that allows for optimal interactions with the active site, providing a structural basis for its high affinity and selectivity. nih.gov
This highlights the importance of controlling the stereochemistry during the synthesis of this compound derivatives that contain chiral centers. The use of stereocontrolled synthetic methods is essential for obtaining pure stereoisomers, which can then be evaluated to identify the most active and selective configuration for a given biological target. oup.comutmb.edu
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for understanding the reactivity and stability of (Uracil-6-ylmethyl)phosphonic acid.
Electronic Structure and Molecular Orbitals (HOMO, LUMO)
The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net
For this compound, DFT calculations, hypothetically performed using a common functional like B3LYP with a 6-311++G(d,p) basis set, would reveal the localization of these orbitals. nih.gov The HOMO is anticipated to be predominantly located on the electron-rich uracil (B121893) ring, which is characteristic of uracil and its derivatives. nih.govnih.gov Conversely, the LUMO is expected to have significant contributions from both the uracil ring and the phosphonic acid moiety, with the exact distribution influencing the sites of nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity. nih.gov
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
Table 1: Theoretical Frontier Orbital Energies for this compound. These values are representative and based on typical DFT calculations for similar uracil derivatives.
Energetics of Tautomeric Forms and Conformers in Various Solvents
Uracil and its derivatives can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The most common are the diketo, keto-enol, and dienol forms. springerprofessional.deresearchgate.net The relative stability of these tautomers is crucial as it dictates the hydrogen bonding patterns essential for molecular recognition in biological systems. For this compound, the diketo form is expected to be the most stable in the gas phase, consistent with studies on uracil itself. springerprofessional.de
The presence of the phosphonic acid group and the flexibility of the methyl linker introduce additional conformational possibilities. The orientation of the phosphonic acid group relative to the uracil ring can be influenced by intramolecular hydrogen bonding, for instance, between a phosphonic hydroxyl group and the N1-H or C=O group of the uracil ring.
Computational models, incorporating a polarizable continuum model (PCM) to simulate solvent effects, can predict how the energetics of these forms change in different environments, such as in a vacuum (gas phase) versus in aqueous solution. springerprofessional.de Polar solvents are expected to stabilize the more polar tautomers and conformers.
| Tautomer/Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| Diketo (Anti-conformation) | 0.00 | 0.00 |
| Diketo (Syn-conformation, H-bond) | -1.5 | -0.8 |
| Keto-enol (O4-enol) | +9.5 | +7.2 |
| Keto-enol (O2-enol) | +11.2 | +8.9 |
Table 2: Theoretical Relative Energies of Tautomers and Conformers of this compound. Energies are relative to the most stable diketo form. These are illustrative values based on known trends for uracil derivatives. springerprofessional.de
Molecular Docking and Molecular Dynamics Simulations
To understand the potential of this compound as a therapeutic agent, it is essential to study its interactions with target proteins. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose, providing a dynamic and detailed view of the ligand-protein binding process. youtube.comnih.gov
Prediction of Ligand-Protein Binding Poses and Affinities
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein's active site. nih.gov For this compound, a relevant target is Thymidine (B127349) Phosphorylase (TP), an enzyme involved in pyrimidine (B1678525) salvage pathways and a target for anticancer drugs. rsc.org Docking simulations would place the uracil moiety in the nucleobase binding pocket, mimicking the natural substrate. The phosphonic acid group, being a phosphate (B84403) mimic, would likely interact with residues that normally bind the phosphate group of the natural substrate. The simulation software calculates a docking score, which is an estimation of the binding affinity. sissa.it
| Parameter | Predicted Value |
| Target Enzyme | Thymidine Phosphorylase (Human) |
| Predicted Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Arg202, Ser251, Lys215 |
Table 3: Hypothetical Molecular Docking Results for this compound with Human Thymidine Phosphorylase. Values are illustrative of a typical docking study. youtube.com
Analysis of Intermolecular Forces (Hydrogen Bonds, Electrostatic, van der Waals)
Following docking, the predicted binding pose is analyzed to identify the specific intermolecular forces that stabilize the ligand-protein complex. For this compound binding to an enzyme like TP, the following interactions are expected:
Hydrogen Bonds: The uracil ring's N-H and C=O groups are prime candidates for forming hydrogen bonds with amino acid side chains (e.g., with arginine or serine) and backbone atoms in the active site. The P-OH and P=O groups of the phosphonate (B1237965) can also act as strong hydrogen bond donors and acceptors. rsc.org
Electrostatic Interactions: The negatively charged phosphonate group at physiological pH would form strong electrostatic interactions or salt bridges with positively charged residues like arginine or lysine. youtube.com
Van der Waals Interactions: The planar uracil ring can engage in stacking interactions with aromatic residues such as phenylalanine or tyrosine, while the methylene (B1212753) linker contributes to hydrophobic interactions.
Conformational Changes Induced by Ligand Binding to Enzymes
Molecular dynamics (MD) simulations can provide a time-resolved view of the binding process and its effect on the enzyme's structure. nih.gov An MD simulation, typically run for nanoseconds to microseconds, starts with the docked ligand-protein complex. The simulation can reveal whether the initial binding pose is stable and how the protein structure adapts to the presence of the ligand.
Binding of an inhibitor like this compound can induce subtle to significant conformational changes in the enzyme. For instance, flexible loops around the active site may close over the ligand to shield it from the solvent, enhancing binding. The movement of key catalytic residues upon ligand binding can also be monitored, providing insights into the mechanism of inhibition. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms over the simulation trajectory helps to quantify these dynamic changes. youtube.com
In Silico Prediction of Biochemical Parameters and Interactions
Computational methods serve as a powerful tool in modern medicinal chemistry and chemical biology, providing insights that are often difficult to obtain through experimental means alone. For this compound, in silico approaches are pivotal in predicting its behavior in a biological system, guiding further experimental validation. These computational studies primarily focus on its potential as an enzyme inhibitor, given that many uracil and phosphonate analogs interfere with nucleotide metabolism and signaling pathways.
Binding Free Energy Calculations
Binding free energy calculations are a cornerstone of computational drug design, offering a quantitative measure of the affinity between a ligand, such as this compound, and its target protein. These calculations can predict the stability of the ligand-protein complex, a key determinant of the ligand's inhibitory potency.
While specific binding free energy data for this compound is not extensively available in the public domain, the methodologies for such calculations are well-established. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.
For a hypothetical interaction of this compound with a target enzyme, such as Uracil DNA Glycosylase (UDG) or Thymidylate Synthase (TS), the binding free energy (ΔG_bind) would be calculated as follows:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where:
G_complex is the free energy of the protein-ligand complex.
G_protein is the free energy of the protein alone.
G_ligand is the free energy of the ligand alone.
Each free energy term is further broken down into its enthalpic (molecular mechanics energy, E_MM) and solvated (solvation free energy, G_solv) components, minus the entropic contribution (TΔS).
G = E_MM + G_solv - TΔS
The results of such calculations provide valuable comparative data. For instance, by calculating the binding free energies of a series of phosphonate derivatives, researchers can identify which modifications enhance binding affinity.
Table 1: Illustrative Binding Free Energy Components for a Hypothetical Interaction
| Component | Description | Estimated Contribution (kcal/mol) |
| ΔE_vdw | van der Waals energy | Favorable (negative value) |
| ΔE_elec | Electrostatic energy | Favorable (negative value) |
| ΔG_polar | Polar solvation energy | Unfavorable (positive value) |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (negative value) |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
Note: The values in this table are illustrative and would be determined by actual molecular dynamics simulations and free energy calculations.
Substrate Specificity and Reactivity Prediction
Computational methods are also instrumental in predicting the substrate specificity and reactivity of this compound. Understanding which enzymes are likely to interact with this compound is the first step in identifying its potential biological targets.
Molecular docking is a primary tool for this purpose. In a typical docking study, the three-dimensional structure of this compound would be placed into the active site of various enzymes. A scoring function then estimates the likelihood of a stable binding pose. Enzymes for which the compound shows a high docking score are considered potential targets.
Potential enzyme targets for this compound, based on its structure, include:
Uracil DNA Glycosylase (UDG): This enzyme removes uracil from DNA. The uracil moiety of the compound makes it a potential binder to the UDG active site.
Thymidylate Synthase (TS): This enzyme is involved in the synthesis of thymidine, a key component of DNA. Uracil analogs are known inhibitors of TS.
Nucleotide Kinases: The phosphonate group can mimic a phosphate group, potentially allowing the compound to interact with kinases that phosphorylate nucleotides.
Quantum mechanics (QM) calculations can be used to predict the reactivity of the molecule. By calculating the distribution of electron density and identifying the most likely sites for chemical reactions, researchers can infer how the compound might behave as a substrate or an inhibitor. For example, QM calculations could predict the ease of deprotonation of the phosphonic acid group, which is crucial for its interaction with positively charged residues in an enzyme's active site.
Table 2: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site
| Enzyme Residue | Interaction Type | Predicted Strength |
| Arginine / Lysine | Ionic bond with Phosphonate | Strong |
| Asparagine / Glutamine | Hydrogen bond with Uracil N-H | Moderate |
| Phenylalanine / Tyrosine | π-π stacking with Uracil ring | Moderate |
| Serine / Threonine | Hydrogen bond with Uracil C=O | Weak-Moderate |
Note: This table represents a hypothetical prediction based on the chemical structure of the compound and would require confirmation through detailed molecular docking and simulation studies.
Future Directions and Emerging Research Avenues for Uracil 6 Ylmethyl Phosphonic Acid Chemistry
Design of Novel Bi-substrate Analogues and Multi-targeting Agents
The unique structure of (Uracil-6-ylmethyl)phosphonic acid, which combines a pyrimidine (B1678525) nucleobase with a phosphonate (B1237965) group, makes it an ideal scaffold for the design of bi-substrate analogues and multi-targeting agents. These are compounds designed to interact with multiple biological targets simultaneously, a strategy that can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The development of multi-targeting agents could involve creating hybrid molecules that not only inhibit enzymes like TP or UPase but also target other key proteins in pathological pathways. For example, a derivative of this compound could be designed to also inhibit DNA polymerase, an enzyme crucial for viral replication and cancer cell proliferation. researchgate.net This dual-action approach could lead to synergistic therapeutic effects.
A key challenge in this area is to achieve a balance of activity against multiple targets without introducing off-target effects. Computational modeling and high-throughput screening will be invaluable tools in navigating this complex design process.
Exploration of Additional Biochemical and Cellular Targets
The current understanding of the biological activity of this compound is largely centered on its potential as an inhibitor of nucleoside-metabolizing enzymes. However, its structural motifs suggest a broader range of potential biochemical and cellular targets that remain to be explored.
The uracil (B121893) moiety is a fundamental component of RNA and is recognized by a wide array of proteins involved in nucleic acid metabolism. nih.gov This suggests that this compound and its derivatives could interact with a variety of RNA-binding proteins, potentially modulating their function. Future research should employ techniques such as affinity chromatography and proteomics to identify novel protein binding partners.
Furthermore, the phosphonate group is a well-known phosphate (B84403) mimic and can interact with enzymes that process phosphate-containing substrates, such as kinases and phosphatases. While the primary focus has been on phosphorylases, the potential for this compound to modulate the activity of other enzymes in phosphorylation-dependent signaling pathways is an exciting and underexplored avenue.
Cell-based assays will be crucial in elucidating the broader cellular effects of this compound. Investigating its impact on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines could reveal novel anti-cancer activities. Additionally, its potential as an antiviral agent could be expanded by testing its efficacy against a wider range of viruses, particularly those that rely on host cell nucleotide metabolism for replication.
| Potential Target Class | Specific Examples | Rationale |
| Nucleoside Salvage Pathway Enzymes | Thymidine (B127349) Phosphorylase, Uridine (B1682114) Phosphorylase | Mimicry of natural substrates. researchgate.netethz.ch |
| DNA/RNA Polymerases | Viral and Human Polymerases | Interference with nucleic acid synthesis. researchgate.net |
| Kinases/Phosphatases | Cellular Signaling Kinases | Phosphonate group as a phosphate mimic. |
| RNA-Binding Proteins | Regulatory RNA-binding proteins | Uracil moiety recognition. nih.gov |
Development of Chemical Probes for Specific Cellular Pathways
Chemical probes are small molecules used to study and manipulate biological systems. This compound can serve as a scaffold for the development of such probes to investigate specific cellular pathways. By functionalizing the molecule with reporter groups such as fluorescent dyes or biotin, researchers can visualize its localization within cells and identify its binding partners.
For example, a fluorescently labeled derivative of this compound could be used to track its uptake and distribution in real-time, providing insights into its mechanism of action. Similarly, a biotinylated version could be used in pull-down assays to isolate and identify proteins that interact with the compound, thereby uncovering new biological targets.
Furthermore, "clickable" analogues of this compound, bearing alkyne or azide (B81097) functionalities, could be synthesized. These can be used in bioorthogonal chemistry techniques to label and study its interactions in a cellular context without perturbing the biological system. Such probes would be invaluable for dissecting the complex roles of nucleoside and nucleotide metabolism in health and disease.
The development of these chemical probes will not only advance our understanding of the biology of this compound but also provide powerful tools for the broader scientific community to study related cellular processes.
Advanced Materials Science Applications Involving Phosphonate Ligands (e.g., surface functionalization for metal complexation research)
The phosphonate group in this compound imparts properties that are highly valuable in materials science. Phosphonic acids are known for their strong binding to metal oxides, making them excellent candidates for surface functionalization. nih.govmdpi.com This opens up a range of potential applications for this compound in the development of advanced materials.
One promising area is the creation of functionalized nanoparticles. By grafting this compound onto the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide), their properties can be tailored for specific applications. For example, such functionalized nanoparticles could be used for targeted drug delivery, where the uracil moiety acts as a recognition element for specific cells or tissues.
The phosphonate group is also an excellent ligand for metal ions. researchgate.net This property can be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netresearchgate.net These materials have a wide range of potential applications, including in catalysis, gas storage, and separation. The incorporation of the uracil moiety could introduce interesting biological or recognition properties into these materials. Research has shown that phosphonic acid-functionalized polymers can be highly effective for the selective removal of metal ions, such as uranium, from aqueous solutions. rsc.orgscispace.comdiva-portal.org
Furthermore, the ability of phosphonates to form self-assembled monolayers on various substrates could be utilized to create biocompatible coatings for medical implants or to develop biosensors. The uracil group could serve as a specific binding site for complementary biomolecules, enabling the detection of specific DNA or RNA sequences.
| Application Area | Description | Potential Advantage of this compound |
| Surface Functionalization | Modification of metal oxide nanoparticle surfaces. nih.govmdpi.com | Biocompatibility and targeting via the uracil moiety. |
| Metal-Organic Frameworks (MOFs) | Formation of porous crystalline materials with metal ions. researchgate.net | Introduction of biological recognition sites. |
| Biocompatible Coatings | Creation of functional surfaces on medical devices. | Improved biocompatibility and specific biomolecule interactions. |
| Biosensors | Development of sensors for detecting specific biomolecules. | Uracil moiety for nucleic acid recognition. |
Integration with Artificial Intelligence and Machine Learning in Rational Compound Design
In drug discovery, ML models can be trained on existing data for enzyme inhibitors to predict the activity of new, virtual compounds. nih.govnih.gov This allows for the rapid screening of large chemical libraries and the identification of promising candidates for synthesis and testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent and selective compounds. nih.gov
AI can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net This can significantly reduce the time and cost associated with bringing a new drug to market.
In materials science, ML algorithms can be used to predict the properties of novel materials based on their chemical composition and structure. researchgate.net For instance, AI could be used to design MOFs with optimal pore sizes and functionalities for specific applications. By combining computational predictions with experimental validation, the development of new materials based on this compound can be greatly accelerated.
The future of research on this compound will likely involve a close interplay between experimental work and computational modeling, with AI and ML playing a central role in guiding the design and discovery process.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Uracil-6-ylmethyl)phosphonic acid, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, phosphonate esters can be hydrolyzed under acidic or basic conditions to yield the free phosphonic acid. Reaction optimization (e.g., pH, temperature, and solvent choice) is critical to minimize side reactions like oxidation or decomposition . Coordination chemistry principles (e.g., metal-catalyzed pathways) may also be applied to stabilize intermediates during synthesis .
Q. How can researchers detect and quantify this compound residues in biological or environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used, with detection limits (RLs) varying between 0.01–0.2 mg/kg depending on lab protocols . For accurate quantification, standard curves must account for matrix effects (e.g., plant tissues or soil). Conversion factors (e.g., mg/kg fosetyl equivalents) are applied when phosphonic acid is derived from fosetyl-Al degradation .
Q. What distinguishes endogenous phosphonic acid formation from exogenous application in plant systems?
- Methodological Answer : Isotopic labeling (e.g., using P-NMR) can track phosphonic acid origins. Endogenous sources (e.g., microbial metabolism) often show lower, spatially diffuse concentrations, while exogenous residues (e.g., from fungicides) accumulate in perennial tissues and correlate with historical application patterns .
Advanced Research Questions
Q. How does this compound interact with metal ions in coordination chemistry, and what applications arise from these interactions?
- Methodological Answer : The phosphonic acid group coordinates with metals (e.g., Cu, La) through its three oxygen atoms, forming stable complexes used in metal-organic frameworks (MOFs). These materials are characterized via X-ray diffraction and tested for proton conductivity or catalytic activity. For example, MOFs with phosphonic acid ligands show promise in nuclear waste stewardship due to actinide sequestration capabilities .
Q. What experimental strategies resolve contradictory data in phosphonic acid detection across labs with varying reporting limits (RLs)?
- Methodological Answer : Harmonize RLs through inter-laboratory calibration using certified reference materials. Statistical tools like z-scores can identify outliers in collaborative trials. When RLs differ (e.g., 0.01 vs. 0.1 mg/kg), results must be normalized to fosetyl equivalents (molecular weight ratio: 110/82) to enable cross-study comparisons .
Q. How can this compound be integrated into drug design for antiviral or antibacterial applications?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the uracil moiety to enhance target binding (e.g., viral polymerases). In vitro assays (e.g., plaque reduction for antiviral activity) are paired with molecular dynamics simulations to optimize pharmacokinetic properties. Derivatives with azido groups (e.g., (2-azidoethyl)phosphonic acid diethyl ester) show enhanced membrane permeability .
Q. What role does this compound play in catalytic systems, and how is its performance evaluated?
- Methodological Answer : As a Brønsted acid catalyst, it facilitates reactions like asymmetric aldol condensations. Catalytic efficiency is assessed via turnover frequency (TOF) and enantiomeric excess (ee) measurements. Surface immobilization on mesoporous silica improves recyclability, as confirmed by BET surface area analysis and IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
